molecular formula C14H14N2O2 B3372422 n-(4-Methylbenzyl)-3-nitroaniline CAS No. 90465-61-5

n-(4-Methylbenzyl)-3-nitroaniline

Cat. No. B3372422
CAS RN: 90465-61-5
M. Wt: 242.27 g/mol
InChI Key: ANVKUDDLGAYXIW-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-3-nitroaniline, also known as Methyl Red, is a pH indicator dye that is commonly used in microbiology to differentiate between different types of bacteria. The compound is synthesized through a series of chemical reactions and has a unique mechanism of action that allows it to change color in response to changes in pH.

Scientific Research Applications

Crystal Structure and Nonlinear Optical Properties

A study by Shankar et al. (2021) focused on the synthesis of a derivative of 2-methyl-4-nitroaniline, exhibiting characteristics suitable for nonlinear optical applications. The material, crystallizing in the monoclinic system, demonstrated a lower optical cutoff and the presence of third-order nonlinearity, indicating its potential in optical technologies.

Aerobic Degradation by Pseudomonas sp.

Khan et al. (2013) Khan, Vyas, Pal, & Cameotra explored the aerobic degradation of N-Methyl-4-nitroaniline (MNA) by Pseudomonas sp., highlighting its ability to use MNA as a sole carbon, nitrogen, and energy source. This research signifies the potential of bioremediation in treating contaminants like MNA in the environment.

Environmental Remediation

Mahmoud et al. (2016) Mahmoud, Abdou, Shehata, Header, & Hamed investigated the use of a novel nanosorbent for the removal of nitro compounds like 4-nitroaniline from water. This study presents a method for purifying water contaminated with industrial pollutants, emphasizing the importance of such compounds in environmental cleanup.

Biodegradation in Wastewater Treatment

The research by Khalid, Arshad, & Crowley (2009) delved into the biodegradation of 4-nitroaniline in textile dye wastewater. The study identified bacteria capable of degrading 4-nitroaniline, suggesting their use in treating dye-contaminated water, thus playing a crucial role in industrial wastewater management.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-5-7-12(8-6-11)10-15-13-3-2-4-14(9-13)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVKUDDLGAYXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303456
Record name n-(4-methylbenzyl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90465-61-5
Record name NSC158400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158400
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-methylbenzyl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-NITROPHENYL)-4-METHYLBENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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